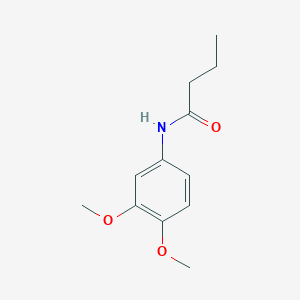

N-(3,4-dimethoxyphenyl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)butanamide |

InChI |

InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-7-10(15-2)11(8-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

WDAISGGMENKAFK-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethoxyphenyl Butanamide and Analogs

Direct Synthesis Approaches for N-(3,4-dimethoxyphenyl)butanamide Scaffolds

The construction of the fundamental this compound framework can be achieved through several established synthetic protocols.

Amidation Reactions and Coupling Strategies

The most direct method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid and an amine. This is a widely used reaction in medicinal chemistry and drug discovery. nih.gov A variety of coupling reagents have been developed to facilitate this transformation, particularly for less reactive starting materials. nih.gov

Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govajchem-a.com For instance, the coupling of electron-deficient amines with carboxylic acids can be challenging, but a protocol using EDC, DMAP, and a catalytic amount of HOBt in acetonitrile (B52724) has proven effective, yielding good to excellent results. nih.gov The choice of solvent can also influence the reaction's success, with acetonitrile and dichloromethane (B109758) often providing the best outcomes. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Combination | Typical Reaction Conditions | Notes |

| DCC/DMAP | Room temperature | A common and effective method. ajchem-a.com |

| EDC/HOBt/DIPEA | Acetonitrile, 23°C | Good for electron-deficient amines. nih.gov |

| HATU/DIPEA | DMF, 23°C | A widely used reagent for amide synthesis. nih.gov |

Hantzsch Condensation Routes for Analogous Structures

The Hantzsch condensation is a classic multi-component reaction used to synthesize dihydropyridines (DHPs). nih.gov While not a direct synthesis of this compound itself, this reaction can produce structurally analogous compounds. The typical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov

Interestingly, variations in the reactants can lead to unexpected products. For example, the condensation of o-methoxybenzaldehyde with two equivalents of methyl-3-aminocrotonate resulted in the formation of a substituted pyran derivative instead of the expected 1,4-dihydropyridine. nih.gov This highlights the influence of substituent positioning on the reaction outcome.

Advanced Chemical Transformations and Functionalization

Once the basic butanamide scaffold is in place, it can undergo a variety of chemical transformations to introduce new functional groups and create more complex molecules.

Oxidative Processes Involving 3-Oxo-Butanamide Precursors

The oxidation of 3-oxo-N-substituted butanamides is a key transformation that can lead to a range of valuable products. One notable process involves the use of (diacetoxyiodo)benzene (B116549) (DIB), a hypervalent iodine(III) reagent, which acts as an oxidant. beilstein-journals.orgnih.gov This reagent has been employed in the synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-butanamides in the presence of a Lewis acid. beilstein-journals.org

The reaction conditions for these oxidative processes are crucial. For example, the synthesis of N-phenyl dichloroacetamides was optimized using 1.3 equivalents of DIB and 1.5 equivalents of zinc(II) chloride in dioxane at room temperature for one hour. beilstein-journals.org The electronic properties and position of substituents on the benzene (B151609) ring of the N-phenylbutanamide were found to have minimal impact on the reaction's success. beilstein-journals.org

A specific and useful oxidative transformation is the methylene (B1212753) acetoxylation of 3-oxo-N-substituted butanamides using (diacetoxyiodo)benzene (DIB). beilstein-journals.orgnih.govbeilstein-journals.org This reaction introduces an acetoxy group at the methylene position, yielding 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and provides excellent yields for a good range of substrates. beilstein-journals.orgnih.gov

The proposed mechanism suggests that the reaction can be initiated by the attack of the carbamoyl (B1232498) nitrogen's lone-pair electrons or the carbonyl oxygen on the iodine(III) of DIB. beilstein-journals.org Alternatively, DIB can attack the C-C double bond of the enol form of the butanamide. beilstein-journals.org Subsequent bond cleavages and nucleophilic attack by the acetate ion lead to the final product. beilstein-journals.org

Table 2: Methylene Acetoxylation of 3-Oxo-N-substituted Butanamides

| Substrate | Product | Yield |

| N-methyl-3-oxobutanamide | 1-(methylcarbamoyl)-2-oxopropyl acetate | 89% beilstein-journals.org |

| 1-phenylbutane-1,3-dione | Not specified | Moderate beilstein-journals.org |

| 1,3-diphenylpropane-1,3-dione | Not specified | Moderate beilstein-journals.org |

| Ethyl 3-oxo-3-phenylpropanoate | Not specified | Moderate beilstein-journals.org |

The cleavage of carbon-carbon bonds is a challenging yet powerful transformation in organic synthesis, allowing for significant molecular editing. nih.gov In the context of butanamide systems, C-C bond cleavage can be initiated by various methods, including the use of radical S-adenosyl-L-methionine (rSAM) enzymes, which are capable of activating otherwise unreactive positions. anr.fr

While less common than C-C bond formation, C-C bond cleavage reactions are known to occur in drug metabolism, often catalyzed by cytochrome P450 enzymes. nih.gov These reactions can involve demethylation, dealkylation, and other transformations that break down the carbon skeleton of a molecule. nih.gov The selective cleavage of unstrained C-C bonds remains a significant area of research, with strategies often relying on the use of reactive starting materials or the formation of highly stabilized products. illinois.edu

Radiosynthetic Strategies for Tracers and Probes

The development of radiolabeled analogs of this compound is crucial for their use as tracers and probes in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive in vivo visualization and quantification of biological processes at the molecular level. The design of such radiotracers involves the incorporation of a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide into the molecular structure of this compound or its derivatives.

The selection of the radionuclide and the synthetic strategy is guided by several factors, including the half-life of the isotope, the desired imaging time course, and the chemical structure of the parent molecule. For instance, the short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid radiosynthetic methods, while the longer half-life of Fluorine-18 (approximately 109.8 minutes) allows for more complex synthetic procedures and longer imaging protocols. semanticscholar.org

Common strategies for the radiosynthesis of tracers based on this compound would likely involve the introduction of the radionuclide in the final step of the synthesis to minimize the loss of radioactivity due to decay. This often requires the synthesis of a suitable precursor molecule that can be readily radiolabeled.

Potential Radiosynthetic Approaches:

¹¹C-Labeling: A prevalent method for incorporating Carbon-11 is through the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For analogs of this compound, a desmethyl precursor, where one of the methoxy (B1213986) groups on the phenyl ring is replaced with a hydroxyl group, could be synthesized. The subsequent reaction with a ¹¹C-methylating agent would yield the desired radiolabeled product. This approach has been successfully used for the radiosynthesis of [¹¹C]verapamil, a compound that also contains a dimethoxyphenyl moiety. nih.gov The reaction of desmethylverapamil with [¹¹C]methyl iodide yielded [¹¹C]verapamil with a radiochemical yield of 16%. nih.gov An improved method using [¹¹C]methyltriflate resulted in a reproducible radiochemical yield of 66 ± 4%. nih.gov

¹⁸F-Labeling: The introduction of Fluorine-18 can be achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) with [¹⁸F]fluoride. For this compound analogs, a precursor with a leaving group on an alkyl chain or an activated aromatic ring would be required. For example, a hydroxyethyl (B10761427) or similar extension could be added to the butanamide side chain and subsequently converted to a tosylate for radiofluorination. This strategy has been employed in the development of various ¹⁸F-labeled tracers for imaging targets in the central nervous system. e-century.us

Carboxamide Labeling: Another approach involves the use of [¹¹C]phosgene or [¹¹C]carbon monoxide to form the amide bond. For instance, a precursor amine could be reacted with [¹¹C]phosgene to generate a [¹¹C]isocyanate, which is then reacted with another amine to form the final [¹¹C]urea or [¹¹C]carboxamide. This method was utilized in the synthesis of a [¹¹C]-labeled carboxamide for imaging fatty acid amide hydrolase (FAAH), where 5-amino-3,4-dimethylisoxazole (B17700) was reacted with [¹¹C]phosgene followed by reaction with an appropriate amine, resulting in a 9 ± 4% radiochemical yield. rsc.org

The development of radiolabeled probes from derivatives of natural compounds is also an area of active research. nih.gov These strategies often involve modifying the natural product to include a chelating agent that can then be complexed with a metallic radionuclide. nih.gov

Below is a table summarizing potential radiosynthetic strategies for this compound analogs based on established methods for similar compounds.

| Radionuclide | Labeling Precursor | Labeling Reagent | Product Type | Reference |

| ¹¹C | Desmethyl analog (e.g., N-(3-hydroxy-4-methoxyphenyl)butanamide) | [¹¹C]CH₃I or [¹¹C]CH₃OTf | ¹¹C-Methoxyphenyl derivative | nih.gov |

| ¹⁸F | Precursor with a leaving group (e.g., tosylate) on an alkyl chain | [¹⁸F]F⁻ | ¹⁸F-Fluoroalkyl derivative | e-century.us |

| ¹¹C | Amine precursor (e.g., 3,4-dimethoxyaniline) and a corresponding acid chloride | [¹¹C]COCl₂ | ¹¹C-Carboxamide derivative | rsc.org |

| ¹²³I | Precursor with a suitable leaving group (e.g., stannyl (B1234572) or iodo precursor) for iodination | [¹²³I]NaI | ¹²³I-Iodoaryl derivative | gla.ac.uk |

Structure Activity Relationship Sar Studies of N 3,4 Dimethoxyphenyl Butanamide Derivatives

Systematic Evaluation of Structural Modifications on Biological Activity

Currently, there is a lack of published research that systematically modifies the chemical structure of N-(3,4-dimethoxyphenyl)butanamide and evaluates the corresponding changes in biological activity. Such studies are crucial for establishing a clear SAR, which would involve synthesizing a series of analogs with alterations at specific positions and then assessing their biological effects. For instance, modifying the length of the butanamide alkyl chain, introducing substituents on the phenyl ring, or altering the positions of the methoxy (B1213986) groups would provide valuable insights into the structural requirements for activity. Without such systematic studies, a detailed analysis of the impact of these modifications is not possible.

Contribution of the Butanamide Backbone to Biological Efficacy

The butanamide backbone is a common feature in many biologically active compounds. In the context of N-aryl amides, the length, branching, and rigidity of the alkyl chain can significantly influence pharmacokinetic and pharmacodynamic properties. For example, the chain length can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the amide bond itself is a key structural feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. However, without specific studies on this compound derivatives, the precise contribution of its butanamide backbone to any potential biological efficacy remains speculative.

Design Principles for Enhanced Biological Efficacy Based on SAR

Developing design principles for enhancing the biological efficacy of this compound would necessitate a foundational understanding of its SAR. In the absence of specific data for this compound, general medicinal chemistry strategies could be hypothetically applied. These might include:

Bioisosteric Replacement: Replacing the methoxy groups with other substituents of similar size and electronic properties (e.g., halogens, small alkyl groups) to probe the importance of these groups for activity.

Conformational Restriction: Introducing cyclic structures or double bonds into the butanamide chain to reduce conformational flexibility, which could lead to higher binding affinity and selectivity for a specific target.

Scaffold Hopping: Replacing the butanamide or the dimethoxyphenyl moiety with different chemical scaffolds while aiming to retain the key pharmacophoric features.

However, without initial biological activity data and a preliminary SAR for this compound, these remain general strategies rather than specific design principles derived from experimental evidence.

Based on a thorough review of the available scientific literature, it is not possible to generate an article detailing the biological activities of This compound according to the specified outline. The research linking this specific compound to the requested biological targets—Src Family Kinases, Dipeptidyl Peptidase IV (DPP-IV), Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS), Cholinesterase enzymes, and P2X7 receptors—is not present in the public domain.

For instance:

P2X7 Receptor Antagonism: Research in this area often refers to a significantly more complex molecule, N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (also known as A-740003), which is a potent P2X7 antagonist. nih.govnih.gov The activity of this compound cannot be scientifically attributed to the much simpler this compound.

Cholinesterase Inhibition: Studies have identified potent Acetylcholinesterase (AChE) inhibition in a complex cinnamic acid derivative, (E)‐4‐(3‐(3,4‐dimethoxyphenyl)acrylamido)‐1‐(3‐methylbenzyl) pyridin‐1‐ium bromide. nih.gov This compound contains the 3,4-dimethoxyphenyl group but is structurally different from this compound.

Extensive searches for this compound's interaction with Src Family Kinases, DPP-IV, and DHFR-TS yielded no relevant results.

Generating an article based on the provided outline would require fabricating information, which would be scientifically inaccurate. Therefore, in the interest of providing factual and reliable information, the requested article cannot be created.

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the biological activities of the chemical compound This compound corresponding to the categories requested. Extensive searches were conducted using the compound's name, its alternative chemical name [Butyric acid (3,4-dimethoxyphenyl)amide], and its CAS Number (5463-50-3) across multiple scientific databases.

The investigation did not yield any specific results for this compound in the following areas:

Free Fatty Acid Receptor 2 (FFA2R) Allosteric Modulation: No studies were found that investigate the interaction between this compound and the FFA2 receptor.

G-Protein Coupled Receptor (GPCR) Modulatory Mechanisms: There is no available literature describing the specific mechanisms by which this compound might modulate GPCRs.

Neurotransmitter System Receptor Engagement: No data exists on the binding affinity or engagement of this compound with serotonin (B10506), dopamine (B1211576), or other neurotransmitter receptors.

P-glycoprotein Multidrug Transporter (MDR-1) Interaction: The interaction of this compound with the P-glycoprotein transporter has not been described in the reviewed literature.

Antiproliferative and Anticarcinogenic Activities: No studies have been published detailing any antiproliferative or anticarcinogenic effects of this specific compound.

Anti-inflammatory Response Modulation: There is no research available on the role of this compound in modulating anti-inflammatory responses.

While research does exist for other compounds that share the 3,4-dimethoxyphenyl chemical group, the strict focus of this inquiry is solely on this compound. Therefore, information on related but structurally distinct molecules cannot be used to describe the biological activities of the specified compound.

Due to the absence of scientific data for this compound in these specific areas of biological investigation, it is not possible to generate an article that is scientifically accurate and adheres to the provided outline.

Investigation of Biological Activities and Underlying Mechanisms of N 3,4 Dimethoxyphenyl Butanamide

Cellular and Physiological Effects

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal properties of N-(3,4-dimethoxyphenyl)butanamide and related structures are of significant interest. The core mechanism of action for many antifungal agents within the amide and butanamide classes involves the disruption of fungal cell membrane integrity. nih.govdoaj.org This is often achieved by inhibiting key enzymes essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govwikipedia.org A primary target is the enzyme squalene (B77637) epoxidase; its inhibition leads to a deficiency in ergosterol and a simultaneous toxic accumulation of squalene within the cell. nih.govdoaj.orgwikipedia.org This dual effect compromises the cell membrane's structural and functional integrity, leading to increased permeability and ultimately, fungal cell death. nih.govwikipedia.org

Structurally related phenolic compounds and flavonoids have also been shown to exert antimicrobial effects by interfering with peptidoglycan biosynthesis in the bacterial cell wall. researchgate.netnih.gov Some agents can bind directly to peptidoglycan, causing damage that leads to cell lysis. nih.gov Additionally, these compounds can inhibit the synthesis of essential macromolecules like DNA, RNA, and proteins, further contributing to their antibacterial activity. researchgate.net The presence of methoxyphenyl groups, as seen in this compound, is common in natural compounds known for their antimicrobial activities. nih.gov

The effectiveness of butanamide derivatives can be influenced by the nature and position of substituents on the aryl ring. Studies on various N-aryl-butanamides have shown that the presence of electron-withdrawing groups can enhance antifungal activity against specific fungal species. nih.gov Conversely, strong electron-donating groups, such as the methoxy (B1213986) groups in the subject compound, may modulate this activity, suggesting a complex structure-activity relationship that dictates the specific antifungal spectrum. nih.gov

Table 1: Investigated Mechanisms of Related Antifungal Compounds

| Mechanism of Action | Target Enzyme/Process | Resulting Effect on Fungal Cell | Reference |

|---|---|---|---|

| Ergosterol Biosynthesis Inhibition | Squalene Epoxidase | Ergosterol deficiency; toxic squalene accumulation; increased membrane permeability | nih.govdoaj.orgwikipedia.org |

| Cell Wall Disruption | Peptidoglycan Biosynthesis | Compromised cell wall integrity; cell lysis | researchgate.netnih.gov |

Neuroprotective Actions and Neurological Disorder Relevance

This compound belongs to a class of compounds with potential neuroprotective effects relevant to the treatment of neurological disorders. mdpi.com Many such disorders, including Alzheimer's and Parkinson's disease, are characterized by excitotoxicity, oxidative stress, and neuroinflammation. nih.govmdpi.comnih.gov Compounds with a dimethoxyphenyl moiety have shown promise in mitigating these pathological processes. researchgate.net

A key neuroprotective mechanism is the inhibition of glutamate-induced excitotoxicity. nih.gov Excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions, generating reactive oxygen species (ROS) and subsequent neuronal damage. nih.govresearchgate.net Some neuroprotective agents act as antioxidants, directly scavenging free radicals and inhibiting lipid peroxidation in brain tissue. nih.gov

Furthermore, the activation of specific cellular signaling pathways is crucial for neuroprotection. The ERK-CREB signaling pathway, for instance, plays a significant role in neuronal survival. nih.gov Activation of this pathway through the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) can confer resistance to excitotoxic insults. nih.gov Another critical pathway is the Nrf2/ARE (Nuclear factor-E2-related factor 2/antioxidant response element) system. nih.gov Upregulation of Nrf2-mediated expression of antioxidant enzymes, such as heme oxygenase 1 (HO-1), provides a robust defense against oxidative stress and neuroinflammation. nih.gov Butein, a compound with structural similarities, has been shown to exert neuroprotective and anti-neuroinflammatory effects by activating the PI3K/Akt pathway, which in turn leads to Nrf2 activation and HO-1 expression. nih.gov These mechanisms collectively suggest that this compound could be relevant in contexts of neurodegenerative diseases where oxidative stress and inflammation are key pathological features. nih.gov

Impact on Synaptic Transmission and Long-Term Potentiation (LTP)

The neuroprotective actions of compounds like this compound are intrinsically linked to their potential to modulate synaptic transmission and plasticity. Synaptic transmission is the fundamental process of communication between neurons, primarily mediated by neurotransmitters such as glutamate. nih.govnih.gov Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation, and it is widely considered a cellular correlate for learning and memory. nih.govyoutube.com

The most extensively studied form of LTP is dependent on the activation of the NMDA receptor. nih.govnih.govresearchgate.net During high-frequency synaptic activity, the depolarization of the postsynaptic membrane relieves a magnesium ion block on the NMDA receptor, allowing calcium to enter the neuron. youtube.com This calcium influx triggers a cascade of signaling events that leads to an increase in the number and sensitivity of AMPA-type glutamate receptors on the postsynaptic membrane, thereby strengthening the synapse. nih.govyoutube.comresearchgate.net

Oxidative stress, a condition that neuroprotective agents aim to mitigate, is known to impair LTP. Therefore, by exerting antioxidant and anti-inflammatory effects, this compound could potentially preserve or enhance the mechanisms underlying LTP. By protecting neurons from excitotoxicity and reducing the levels of damaging ROS, the compound may help maintain the integrity of synaptic structures and the signaling pathways necessary for the induction and maintenance of LTP. nih.govnih.gov This suggests a role in preserving cognitive function in the face of neurodegenerative processes.

Mechanistic Elucidation of Biological Actions

Protein Target Interaction Analysis

The biological effects of small molecules like this compound are mediated through their interaction with specific protein targets. Identifying these targets is key to understanding their mechanism of action. nih.gov Protein-protein interactions (PPIs) are crucial for most cellular processes, and small molecules that can modulate these interactions are valuable as therapeutic agents. nih.govresearchgate.net

In the context of its antifungal activity, a likely protein target is squalene epoxidase, an enzyme critical for ergosterol synthesis. doaj.orgwikipedia.org Inhibition of this enzyme is a well-established mechanism for several antifungal drugs. For its neuroprotective effects, the compound could interact with multiple proteins within key signaling pathways. Potential targets include upstream kinases in the PI3K/Akt and ERK pathways, or transcription factors like Nrf2 and CREB. nih.govnih.gov By binding to these proteins, the compound could allosterically modulate their activity, leading to the observed downstream effects on gene expression and cellular resilience. Computational methods, such as molecular docking, and experimental approaches, like affinity chromatography, are used to identify and validate these drug-target interactions. nih.gov Analysis of protein-ligand interactions often reveals that small molecules bind to hydrophobic clefts or grooves on the protein surface, disrupting or stabilizing interactions with other proteins. biorxiv.orgucsf.edu

Modulation of Biofilm Formation and Disruption

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. nih.govnih.gov The ability to inhibit the formation of or disrupt existing biofilms is a critical attribute for any novel antimicrobial compound. The process of biofilm development occurs in several stages: initial attachment to a surface, formation of microcolonies, maturation into a complex three-dimensional structure, and finally, dispersion of cells to colonize new sites. nih.gov

Antimicrobial agents can interfere with biofilm formation at various stages. Some compounds prevent the initial attachment of microbial cells to surfaces. Others may interfere with quorum sensing, the cell-to-cell communication system that regulates gene expression for biofilm development. nih.gov Flavonoids and other phenolic compounds have demonstrated significant anti-biofilm activity. researchgate.net It is plausible that this compound could act similarly, potentially by down-regulating genes involved in the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov Even at sub-inhibitory concentrations, some antimicrobial substances can alter the expression of virulence genes and modulate biofilm growth, although the effects can range from suppression to stimulation depending on the specific compound and microorganism. researchgate.net

Table 2: Stages of Biofilm Formation and Potential Points of Inhibition

| Stage | Description | Potential Inhibitory Mechanism | Reference |

|---|---|---|---|

| 1. Initial Attachment | Reversible attachment of planktonic cells to a surface. | Modification of surface properties; inhibition of adhesin proteins. | nih.govnih.gov |

| 2. Irreversible Attachment & Microcolony Formation | Cells become more firmly attached and begin to produce EPS, forming small colonies. | Interference with quorum sensing signals; inhibition of EPS synthesis. | nih.gov |

| 3. Maturation | The biofilm develops a complex, three-dimensional structure with water channels. | Disruption of the mature matrix structure. | nih.gov |

Effects on Specific Cellular Processes (e.g., cell colony formation, GABA recognition and transport)

Beyond its broader antimicrobial and neuroprotective activities, this compound may influence specific cellular processes. In oncology research, the inhibition of cell colony formation is a key indicator of anti-proliferative activity. Studies on structurally related chalcone (B49325) analogs have shown that they can significantly suppress the ability of cancer cells to form colonies, suggesting an impact on cell survival and replication pathways. nih.gov

In the central nervous system, the compound's neuroprotective properties may involve the modulation of inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its levels in the synaptic cleft are tightly regulated by GABA transporters (GATs). nih.govnih.gov These transporters, which include GAT-1, GAT-2, GAT-3, and BGT-1, actively remove GABA from the synapse, terminating its signal. nih.gov By interacting with GATs, a small molecule could potentially inhibit GABA reuptake, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory tone. This could be a valuable mechanism for counteracting the hyperexcitability seen in conditions like epilepsy or following excitotoxic injury. nih.gov GABA transporters are complex transmembrane proteins that co-transport sodium and chloride ions along with GABA, making them sophisticated targets for pharmacological modulation. nih.gov

Computational Chemistry and Molecular Modeling of N 3,4 Dimethoxyphenyl Butanamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. For N-(3,4-dimethoxyphenyl)butanamide, which has shown potential as an anticonvulsant, molecular docking simulations have been crucial in understanding its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. brieflands.com The GABA-A receptor is a primary target for many anticonvulsant drugs due to its role in mediating inhibitory neurotransmission in the central nervous system. brieflands.com

Docking studies of compounds structurally similar to this compound have revealed that the dimethoxyphenyl group is a key feature for effective binding within the receptor's active site. nih.gov These simulations predict that the compound likely forms stable hydrogen bonds and hydrophobic interactions with the amino acid residues of the receptor, which is a critical factor for its potential therapeutic action. brieflands.comnih.gov The binding affinity, often expressed in kcal/mol, is a quantitative measure of the stability of the ligand-receptor complex, with lower values indicating a stronger interaction.

Table 1: Predicted Interactions of this compound with the GABA-A Receptor

| Interaction Type | Key Molecular Feature | Potential Interacting Residues |

| Hydrogen Bonding | Amide group (N-H and C=O), Methoxy (B1213986) groups (-OCH3) | Amino acid residues in the GABA-A receptor binding pocket |

| Hydrophobic Interactions | Phenyl ring, Butyl chain | Nonpolar amino acid residues |

| Aromatic Interactions | Phenyl ring | Aromatic residues (e.g., Tyrosine, Phenylalanine) |

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling identifies the essential spatial arrangement of molecular features that are necessary for a compound to exert a specific biological activity. For anticonvulsant agents, a well-established pharmacophore model typically includes an aromatic ring, a hydrophobic moiety, and hydrogen bond donors and acceptors. nih.gov this compound encompasses all these critical features within its structure.

The 3,4-dimethoxyphenyl group serves as the aromatic and hydrophobic component, while the butanamide portion of the molecule provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The spatial orientation of these features is vital for the molecule's ability to interact effectively with its biological target. Pharmacophore models based on this compound and its analogs can be used to screen virtual libraries of molecules to identify new potential anticonvulsant candidates.

Table 2: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Aromatic Ring | 3,4-dimethoxyphenyl group |

| Hydrophobic Center | Phenyl ring and butyl chain |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O and methoxy oxygens |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a detailed understanding of the electronic and structural properties of this compound at the atomic level. These theoretical methods are invaluable for predicting molecular stability, reactivity, and spectroscopic properties.

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and the likelihood of intramolecular charge transfer (ICT). scientific.net In this compound, the electron-rich dimethoxyphenyl ring is expected to be the primary location of the HOMO, while the LUMO is likely centered on the electron-withdrawing amide group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Parametric Molecular Electrostatic Potential (PMEP) mapping illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). scientific.net For this compound, the oxygen atoms of the methoxy and carbonyl groups are expected to be regions of high electron density, making them likely sites for electrophilic attack and hydrogen bonding. dtic.mil Conversely, the hydrogen atom of the amide group would exhibit a positive electrostatic potential, identifying it as a hydrogen bond donor site. dtic.mil

Aromaticity is a crucial property of the phenyl ring in this compound, contributing to its stability and interaction with biological targets. The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a computational method used to quantify the degree of aromaticity. scientific.net A HOMED value close to 1 indicates a high degree of aromatic character, similar to benzene (B151609). careerendeavour.comnptel.ac.in For the phenyl ring in this compound, a high HOMED value is expected, confirming its aromatic nature and its capacity for π-π stacking interactions. scientific.net

This compound has several rotatable single bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis, coupled with energy minimization calculations, is used to identify the most stable, low-energy conformers of the molecule. The specific conformation of the molecule is critical for its ability to fit into the binding site of a receptor. Understanding the preferred conformations and the energy barriers for rotation between them is essential for predicting the molecule's bioactive shape.

Table 3: Summary of Quantum Chemical Calculation Insights

| Calculation Type | Property Analyzed | Predicted Outcome for this compound |

| Molecular Orbital Analysis | Reactivity and Intramolecular Charge Transfer | HOMO localized on the dimethoxyphenyl ring, LUMO on the amide group. |

| PMEP Mapping | Charge Distribution and Interaction Sites | Negative potential around oxygen atoms; positive potential around the amide N-H. |

| HOMED Calculation | Aromaticity | High degree of aromaticity in the phenyl ring. |

| Conformational Analysis | Molecular Shape and Stability | Identification of low-energy conformers crucial for receptor binding. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used extensively in computational chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govals-journal.com The theory's core principle is that the electronic energy and other properties of a system can be uniquely determined by its ground-state electron density. nih.gov By solving the Kohn-Sham equations, DFT can accurately calculate a range of molecular properties, providing deep insights into molecular behavior without the need for empirical data. mdpi.com

In the context of pharmaceutical and chemical research, DFT is applied to elucidate the electronic properties of drug molecules, which is fundamental to understanding their structure-activity relationships. mdpi.com Applications include the optimization of molecular geometries to find the most stable conformation, calculation of vibrational frequencies (correlating to IR spectra), and determination of electronic parameters like molecular orbital energies (HOMO and LUMO), dipole moments, and atomic charge distributions. als-journal.commdpi.com These parameters are critical for predicting a molecule's reactivity, stability, and intermolecular interaction sites. mdpi.com

While specific, published DFT studies focusing solely on this compound are not prevalent in public-domain literature, the methodology is routinely applied to analogous structures. For instance, DFT calculations have been performed on structurally related compounds to understand their properties. evitachem.com For this compound, DFT would be instrumental in calculating key quantum chemical descriptors that govern its behavior and potential interactions with biological targets.

Table 1: Potential DFT-Calculable Parameters for this compound

| Parameter | Description | Potential Insight |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a measure of molecular stability. |

| Optimized Geometry | The 3D arrangement of atoms with the lowest energy, defining bond lengths and angles. | Determines the molecule's shape and steric profile. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. als-journal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org The fundamental principle of QSAR is that variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov A QSAR model takes the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

These models are pivotal in modern drug discovery and toxicology, enabling the prediction of the activity of untested compounds, optimizing lead structures, and guiding the design of new molecules with desired properties, thereby reducing the time and cost associated with experimental testing. longdom.orgresearchgate.netheca-analitika.com

Predictive Modeling for Biological Activity

A primary application of QSAR is the development of predictive models. wikipedia.orgheca-analitika.com Once a QSAR model is built using a "training set" of compounds with known activities, its predictive power must be rigorously validated. nih.gov This is typically done using an external "test set" of compounds that were not used in the model's development. Statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) for the test set are used to assess the model's robustness and predictive ability. nih.govresearchgate.net

A validated QSAR model can then be used to screen large virtual libraries of compounds or to predict the biological activity of novel, yet-to-be-synthesized molecules like this compound or its derivatives. heca-analitika.com This allows researchers to prioritize synthetic efforts on compounds that are predicted to be most active, significantly accelerating the drug discovery pipeline. heca-analitika.commdpi.com Machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are increasingly used to capture complex, non-linear relationships in QSAR modeling. mdpi.com

Table 3: Hypothetical QSAR Model Performance for a Series of Butanamide Analogs

| Parameter | Value | Interpretation |

| Number of Compounds (Training Set) | 80 | The number of molecules used to build the model. |

| Number of Compounds (Test Set) | 20 | The number of molecules used to validate the model's predictive power. |

| Non-Cross-Validated r² | 0.89 | A measure of how well the model fits the training data (a value > 0.6 is generally considered good). |

| Cross-Validated q² (LOO) | 0.75 | A measure of the model's internal robustness and predictive ability (a value > 0.5 is considered good). |

| Predictive r² (External Test Set) | 0.81 | A measure of the model's ability to predict the activity of new compounds (a value > 0.6 is desirable). |

In Silico 3D Structure Modeling

In silico 3D structure modeling refers to the computational generation of the three-dimensional coordinates of a molecule. For a small, flexible molecule like this compound, this process involves creating an initial 2D or 3D structure and then performing a conformational search and energy minimization to identify its most stable, low-energy conformation(s). rutgers.edu This is crucial because the 3D structure of a molecule dictates how it can fit into a receptor's binding site and is a prerequisite for structure-based drug design and 3D-QSAR studies. nih.govrutgers.edu

Table 4: Key Structural Parameters from a Hypothetical 3D Model of this compound

| Parameter | Atom(s) Involved | Hypothetical Value | Significance |

| Bond Length | C=O (Amide Carbonyl) | ~ 1.23 Å | Influences the electronic properties and hydrogen bonding capacity of the amide group. |

| Bond Angle | C-N-H (Amide) | ~ 120° | Defines the planarity and geometry of the amide linkage. |

| Torsion Angle | C-C-C-C (Butanamide Chain) | Variable | Determines the spatial orientation and flexibility of the alkyl chain. |

| Torsion Angle | C(ring)-C(ring)-O-C(methoxy) | ~ 0° or 180° | Defines the orientation of the methoxy groups relative to the phenyl ring. |

Metabolic Pathways and Biotransformation of N 3,4 Dimethoxyphenyl Butanamide Analogs

Identification of Key Biotransformation Pathways

The biotransformation of N-(3,4-dimethoxyphenyl)butanamide analogs is expected to proceed through several key enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver. wikipedia.org These reactions are common for aromatic and aliphatic compounds and are crucial for their detoxification and excretion.

A prominent metabolic pathway for compounds containing methoxy (B1213986) groups, such as this compound, is O-demethylation. commonorganicchemistry.comchim.it This process involves the removal of one or both methyl groups from the dimethoxyphenyl ring, leading to the formation of hydroxylated metabolites. This reaction is typically catalyzed by CYP450 enzymes. The resulting catechol-like structures are more polar than the parent compound. For instance, the metabolism of verapamil (B1683045), which also contains a 3,4-dimethoxyphenyl group, involves O-demethylation. amegroups.cn Similarly, studies on other dimethoxyphenyl compounds have shown that O-demethylation is a significant metabolic route. researchgate.net

Hydroxylation is another major phase I metabolic reaction that can occur at various positions on the this compound molecule. Aromatic hydroxylation can introduce a hydroxyl group onto the phenyl ring, further increasing its polarity. researchgate.netnara-wu.ac.jp Additionally, aliphatic hydroxylation can occur on the butanamide side chain. uu.nl These reactions are also primarily mediated by CYP450 enzymes. The specific position of hydroxylation can be influenced by the steric and electronic properties of the substrate.

Characterization of Major Metabolites and End-Products

The primary metabolites of this compound are anticipated to be the result of the aforementioned demethylation and hydroxylation reactions. The initial biotransformation products can undergo further modifications in phase II of metabolism.

The major metabolites are likely to include:

Mono-O-demethylated metabolites: N-(3-hydroxy-4-methoxyphenyl)butanamide and N-(4-hydroxy-3-methoxyphenyl)butanamide.

Di-O-demethylated metabolite: N-(3,4-dihydroxyphenyl)butanamide.

Hydroxylated metabolites: These can be formed on either the aromatic ring or the butanamide side chain.

These phase I metabolites can then be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble end-products that are readily excretable. wikipedia.orgnih.gov The table below outlines the expected metabolites.

| Compound Name | Abbreviation | Expected Metabolite Type |

| This compound | - | Parent Compound |

| N-(3-hydroxy-4-methoxyphenyl)butanamide | - | Phase I (O-demethylation) |

| N-(4-hydroxy-3-methoxyphenyl)butanamide | - | Phase I (O-demethylation) |

| N-(3,4-dihydroxyphenyl)butanamide | - | Phase I (Di-O-demethylation) |

| Hydroxylated-N-(3,4-dimethoxyphenyl)butanamide | - | Phase I (Hydroxylation) |

| Glucuronide and Sulfate Conjugates | - | Phase II |

Influence of Metabolic Transformation on Biological Activity

Metabolic transformation can significantly alter the biological activity of the parent compound. The introduction of hydroxyl groups through demethylation or hydroxylation can either increase, decrease, or change the pharmacological profile. For example, the O-demethylated metabolites of verapamil have been shown to retain some of the vasodilating activity of the parent drug, although they are often rapidly conjugated to inactive forms. amegroups.cn The N-acylation of phenethylamines is known to influence their pharmacokinetic properties, and in the case of this compound, the butanoyl group will affect its lipophilicity and interaction with metabolic enzymes compared to its parent amine, 3,4-dimethoxyphenethylamine (B193588) (DMPEA). nih.govfrontiersin.orgresearchgate.net DMPEA itself is known to be metabolized extensively and has a short half-life. nih.gov

Elimination Routes and Patterns

The more polar metabolites generated through phase I and phase II reactions are more readily eliminated from the body. The primary routes of elimination for such metabolites are through urine and feces. The specific route and the rate of elimination depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity. For instance, studies on the drug MIDD0301 have shown that its metabolites are excreted in both urine and feces, with the route of administration influencing the proportion of metabolites eliminated by each pathway. nih.gov It is plausible that the metabolites of this compound would follow a similar pattern of elimination, with glucuronide and sulfate conjugates being major excretory products.

Advanced Analytical Methodologies for N 3,4 Dimethoxyphenyl Butanamide Characterization and Quantification in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, it allows for the unambiguous assignment of the compound's carbon skeleton and attached protons.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal provide detailed information about the electronic environment and connectivity of protons. For N-(3,4-dimethoxyphenyl)butanamide, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the aliphatic protons of the butanoyl chain.

Based on the known spectrum of 4-Amino-N-(3,4-dimethoxyphenyl)butanamide, which shows signals for an amino-bearing butanamide chain attached to a 3,4-dimethoxyphenyl group, we can predict the spectrum for this compound. acs.org The primary difference would be the absence of the signals related to the 4-amino group and the corresponding shifts in the adjacent methylene (B1212753) protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.0 | Multiplet | 3H | Aromatic protons (C₆H₃) |

| ~7.5-8.0 | Singlet (broad) | 1H | Amide proton (NH) |

| ~3.8 | Singlet | 6H | Methoxy protons (2 x OCH₃) |

| ~2.3 | Triplet | 2H | Methylene protons (-C(=O)CH₂-) |

| ~1.7 | Sextet | 2H | Methylene protons (-CH₂CH₂CH₃) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Solvent is typically CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. For this compound, this technique confirms the number of distinct carbon environments, corroborating the structural information from ¹H NMR. Key signals include those for the carbonyl carbon, the aromatic carbons (including those bearing the methoxy groups), the methoxy carbons themselves, and the aliphatic carbons of the butanamide chain.

The spectrum for the related 4-Amino-N-(3,4-dimethoxyphenyl)butanamide shows characteristic peaks for the amide carbonyl, the aromatic ring, and the butanamide backbone. acs.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~172 | Carbonyl carbon (C=O) |

| ~149, ~145 | Aromatic carbons (C-O) |

| ~132 | Aromatic carbon (quaternary) |

| ~112, ~111, ~105 | Aromatic carbons (C-H) |

| ~56 | Methoxy carbons (OCH₃) |

| ~39 | Methylene carbon (-C(=O)CH₂-) |

| ~19 | Methylene carbon (-CH₂CH₂CH₃) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretch of the secondary amide is expected around 1660 cm⁻¹. The N-H stretch of the amide should appear as a distinct band in the region of 3300 cm⁻¹. Other significant absorptions include the C-H stretches of the aliphatic and aromatic groups, C-O stretches from the methoxy groups, and C-C stretches within the aromatic ring. acs.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1515, ~1460 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (molecular formula C₁₂H₁₇NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (223.27 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. acs.org

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond and loss of the butanoyl or dimethoxyphenyl moieties. Key fragments would include ions corresponding to the 3,4-dimethoxyaniline (B48930) cation and the butanoyl cation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. The synthesis of butanamide derivatives typically involves purification by chromatographic methods to isolate the final product from starting materials and byproducts. ontosight.ai

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reverse-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid for MS compatibility), would be suitable. a2bchem.comnih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Column Chromatography: For preparative separation on a larger scale, flash column chromatography is commonly used. rsc.org A silica (B1680970) gel stationary phase is typically employed, with an eluent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to effectively separate the target compound from impurities. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Preclinical Research Methodologies and Evaluation Frameworks

Assessment of Biological Plausibility and Proof-of-Concept Studies

The initial step in evaluating N-(3,4-dimethoxyphenyl)butanamide involves establishing its biological plausibility. This is often guided by the known activities of structurally similar compounds. The dimethoxyphenyl moiety is present in numerous biologically active molecules, suggesting that this compound could interact with various biological targets. For instance, derivatives of butanamide have shown potential in diverse therapeutic areas, including antimicrobial and anticancer applications.

Proof-of-concept studies are designed to provide initial evidence that the compound can modulate a biological target or pathway in a way that is therapeutically relevant. These preliminary studies could involve:

Molecular Docking Studies: Computational models can predict the binding affinity of this compound to a range of protein targets. This can help to prioritize which biological pathways to investigate experimentally. smolecule.com

Preliminary In Vitro Screening: Initial testing against a panel of cell lines or microbial strains can provide early indications of bioactivity. For example, some amide derivatives have demonstrated minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli.

These initial studies are crucial for generating hypotheses about the compound's mechanism of action and for guiding the design of more detailed preclinical investigations.

Strategic Design of In Vitro Biological Assays

Following the establishment of biological plausibility, a series of strategically designed in vitro biological assays are employed to characterize the compound's activity at the cellular and molecular level. The choice of assays is dictated by the initial proof-of-concept findings.

If initial screens suggest potential anticancer activity, a panel of assays would be utilized to explore this further:

Cell Viability Assays: To determine the concentration at which this compound inhibits the growth of cancer cell lines.

Apoptosis Assays: To investigate whether the compound induces programmed cell death in cancer cells.

Enzyme Inhibition Assays: If a specific enzyme is identified as a potential target through docking studies, its inhibition by the compound would be quantified.

For potential antimicrobial activity, the following assays would be pertinent:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

Time-Kill Assays: To assess the rate at which the compound kills a specific microorganism.

The data generated from these in vitro assays are fundamental for establishing a preliminary structure-activity relationship (SAR) and for selecting the most promising compounds for further in vivo testing. nih.gov

| In Vitro Assay | Purpose | Example Endpoint |

| Cell Viability (MTT) Assay | To measure cellular metabolic activity as an indicator of cell viability. | IC50 value (concentration that inhibits 50% of cell growth) |

| Annexin V/PI Staining | To detect and differentiate between apoptotic and necrotic cells. | Percentage of apoptotic cells |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of a specific protein (e.g., an inflammatory cytokine). | Concentration of target protein (pg/mL) |

| MIC Determination | To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | MIC value (µg/mL) |

Application of Animal Models for Mechanistic Insights and Pharmacological Characterization

In vivo studies using animal models are indispensable for understanding how a compound behaves in a complex biological system and for gaining insights into its potential therapeutic efficacy and mechanism of action. nih.govopenurologyandnephrologyjournal.com

The choice of animal model is critical and depends on the therapeutic area of interest. nih.gov

Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the antitumor activity of a compound in vivo. dovepress.com

Infectious Diseases: Murine models of infection are standard for assessing the efficacy of potential antimicrobial agents.

Neurological Disorders: Rodent models are frequently employed to study conditions like epilepsy and neuropathic pain, where behavioral and physiological endpoints can be measured. researchgate.netnih.gov

The relevance of the chosen model to human disease is a key consideration to enhance the translational potential of the preclinical findings. openurologyandnephrologyjournal.com

Once an appropriate animal model is selected, the effects of this compound on functional and behavioral parameters are assessed.

In oncology models: Tumor growth inhibition would be the primary endpoint, measured by caliper measurements of tumor volume over time.

In pain models: Nociceptive responses to thermal or mechanical stimuli would be quantified to assess analgesic effects.

In epilepsy models: The ability of the compound to reduce the frequency and severity of seizures would be evaluated.

These in vivo studies provide crucial information on the compound's efficacy, and potential therapeutic window, and help to further elucidate its mechanism of action.

| Animal Model | Therapeutic Area | Primary Endpoint |

| Mouse Xenograft Model | Oncology | Tumor volume reduction |

| Rat Model of Neuropathic Pain | Analgesia | Paw withdrawal latency/threshold |

| Mouse Maximal Electroshock (MES) Model | Epilepsy | Seizure protection |

| Murine Thigh Infection Model | Infectious Disease | Bacterial load reduction |

High-Throughput Screening (HTS) in Compound Discovery and Evaluation

High-Throughput Screening (HTS) is a powerful technology used in the early stages of drug discovery to rapidly assess large numbers of chemical compounds for a specific biological activity. researchgate.netassay.works HTS allows for the automated testing of compound libraries against a specific target or in a particular cellular assay.

In the context of this compound, HTS could be employed in several ways:

Target-Based Screening: If a specific molecular target is hypothesized, HTS can be used to screen a library of compounds to identify those that interact with the target.

Phenotypic Screening: HTS can be used to identify compounds that produce a desired phenotypic change in cells, such as the inhibition of cancer cell proliferation or the killing of bacteria, without prior knowledge of the specific molecular target. nih.gov

The "hits" identified from HTS campaigns are then subjected to more rigorous secondary screening and lead optimization to improve their potency, selectivity, and pharmacokinetic properties. The process involves a trade-off between identifying true positives and minimizing false positives and negatives. assay.works

| HTS Approach | Description | Example Application |

| Target-Based HTS | Screening for compounds that modulate the activity of a specific, purified biological target. | Identifying inhibitors of a key enzyme in a disease pathway. |

| Phenotypic HTS | Screening for compounds that produce a desired change in the phenotype of a cell or organism. | Identifying compounds that prevent the death of neurons in a cell-based model of neurodegeneration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.